molecular formula C11H13N3O4 B5816731 N'-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No.: B5816731
M. Wt: 251.24 g/mol
InChI Key: QZNAYZDHEIHOGS-UHFFFAOYSA-N
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Description

N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes a nitro group, a carboximidamide group, and a 2-methylpropanoyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzene derivative to introduce the nitro group, followed by the formation of the carboximidamide group through amidation reactions. The final step involves the esterification with 2-methylpropanoic acid under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The esterification step can be optimized using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester and carboximidamide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-methylpropanoyl)oxy]-4-nitrobenzenecarboximidamide
  • N’-[(2-methylpropanoyl)oxy]-2-nitrobenzenecarboximidamide
  • N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboxamide

Uniqueness

N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the nitro group and the ester linkage can significantly affect the compound’s chemical and biological properties, making it distinct from its analogs.

This detailed article provides a comprehensive overview of N’-[(2-methylpropanoyl)oxy]-3-nitrobenzenecarboximidamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-7(2)11(15)18-13-10(12)8-4-3-5-9(6-8)14(16)17/h3-7H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNAYZDHEIHOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)O/N=C(/C1=CC(=CC=C1)[N+](=O)[O-])\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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